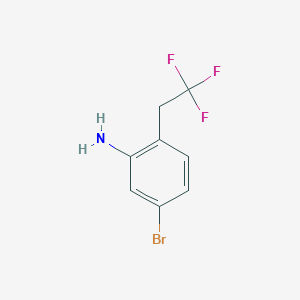
5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2,2,2-trifluoroethyl)aniline: is an organic compound characterized by the presence of a bromine atom at the 5th position and a trifluoroethyl group at the 2nd position on an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2,2-trifluoroethyl)aniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline moiety can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: This compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.
Oxidation Products: Oxidized derivatives such as nitroanilines.
Reduction Products: Reduced derivatives such as aminobenzenes.
Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology and Medicine: For example, it has been used in the synthesis of inhibitors for the hepatitis C virus NS3 protease .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoroethyl group.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity and specificity of the compound to its target, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Comparison: 5-Bromo-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H7BrF3N |
|---|---|
Poids moléculaire |
254.05 g/mol |
Nom IUPAC |
5-bromo-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7BrF3N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2 |
Clé InChI |
RRPSGPDQODNAGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B13106911.png)
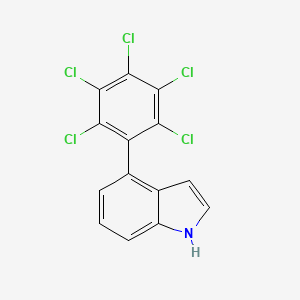
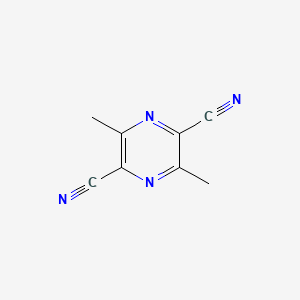
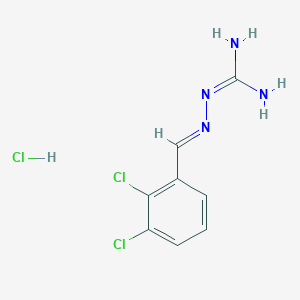
![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
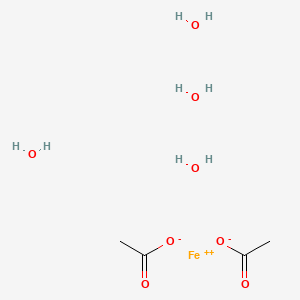
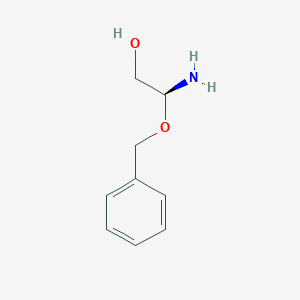
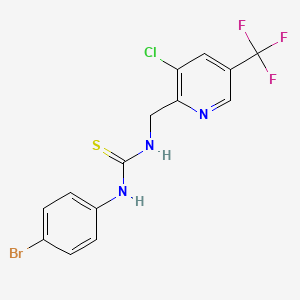
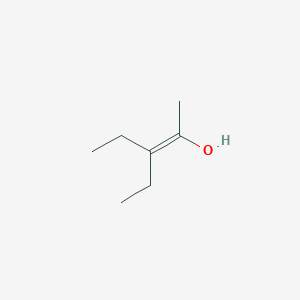
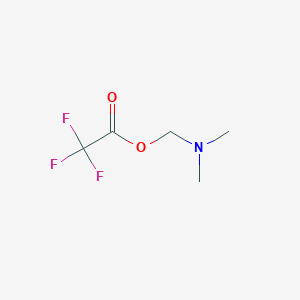
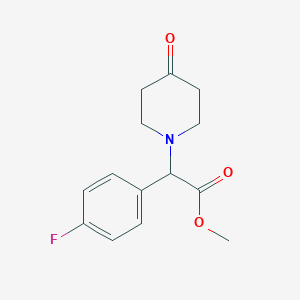
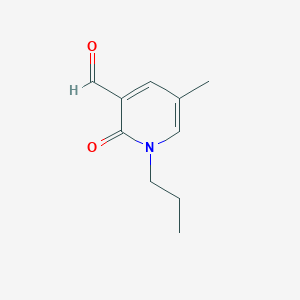
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
